molecular formula C4H6F2O3 B3043770 2,2-Difluoroethyl Methyl Carbonate CAS No. 916678-13-2

2,2-Difluoroethyl Methyl Carbonate

Cat. No.: B3043770
CAS No.: 916678-13-2
M. Wt: 140.09 g/mol
InChI Key: QOARFWDBTJVWJG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that the compound has aSpecific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3 . This suggests that it may interact with the respiratory system, causing irritation.

Mode of Action

It’s known to be a flammable liquid and vapor , which may suggest that it interacts with its targets through a combustion process, leading to the release of toxic or irritating fumes .

Pharmacokinetics

Its physical properties such as boiling point (1021±350 °C) and density (1211±006 g/cm3) have been reported , which may influence its bioavailability and pharmacokinetics.

Result of Action

It’s known to cause respiratory irritation, skin irritation, and serious eye irritation , suggesting that it may have cytotoxic effects.

Action Environment

The action of 2,2-Difluoroethyl Methyl Carbonate can be influenced by environmental factors. For instance, it has a moderate explosion hazard when exposed to heat or flame . Its vapour may travel a considerable distance to a source of ignition . Heating may cause expansion or decomposition leading to violent rupture of containers . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the surrounding environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroethyl Methyl Carbonate typically involves the reaction of 2,2-Difluoroethanol with Dimethyl Carbonate in the presence of a base such as Sodium Hydride or Potassium Carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of catalysts such as Tetrabutylammonium Bromide can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoroethyl Methyl Carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2,2-Difluoroethyl Methyl Carbonate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. It is also used as a solvent in various chemical reactions due to its unique properties .

Biology and Medicine: In biological research, this compound is used in the synthesis of fluorinated pharmaceuticals. Its ability to introduce fluorine atoms into molecules makes it valuable in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of lithium-ion batteries. Its fluorinated structure enhances the performance and stability of electrolytes in these batteries .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoroethyl Methyl Carbonate is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in the synthesis of fluorinated compounds and in applications requiring high-performance solvents .

Properties

IUPAC Name

2,2-difluoroethyl methyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O3/c1-8-4(7)9-2-3(5)6/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOARFWDBTJVWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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